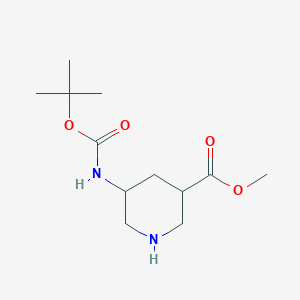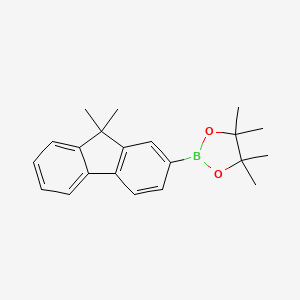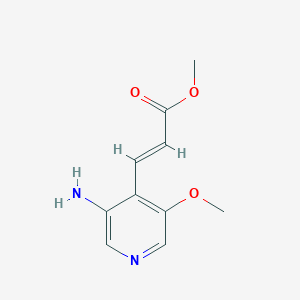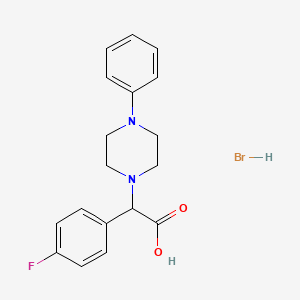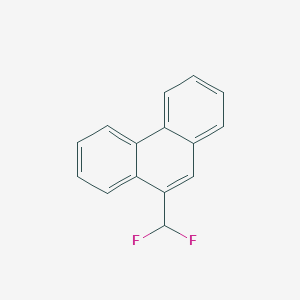
9-(Difluoromethyl)phenanthrene
説明
9-(Difluoromethyl)phenanthrene is a chemical compound with the molecular formula C15H10F2 and a molecular mass of 228.24 . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene skeleton with two fluorine atoms attached to the ninth carbon .Chemical Reactions Analysis
Phenanthrene, the parent compound, undergoes various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . Regioselective functionalization of 9-hydroxyphenanthrene, a derivative of phenanthrene, is also reported .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of around 116-118 °C . It is sparingly soluble in water but exhibits good solubility in organic solvents .Safety and Hazards
作用機序
Target of Action
Phenanthrene derivatives have been used in various fields such as organic synthesis, material chemistry, and pharmaceutical chemistry .
Mode of Action
For instance, 9-phenanthrenol can be oxidized to form a ketal structure, and 9-fluorenone and its derivatives can be synthesized using the ketal or 9-phenanthrenols as substrates .
Biochemical Pathways
For example, phenanthrene can be transformed into dibenzofuran through a series of reactions involving the addition of ∙OH to C8a . Also, fungi can biotransform phenanthrene to trans-dihydrodiol metabolites .
Result of Action
Phenanthrene and its derivatives are known to undergo various chemical transformations, leading to the formation of different compounds .
Action Environment
The action of phenanthrene derivatives can be influenced by various factors, including the presence of oxygen .
生化学分析
Biochemical Properties
9-(Difluoromethyl)phenanthrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase (CAT). These interactions suggest that this compound may modulate oxidative stress pathways, potentially impacting cellular redox balance .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce oxidative stress in certain cell types, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alter the activities of antioxidant enzymes . These changes can affect cell function and viability, highlighting the compound’s potential impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity and function. For instance, it may interact with DNA and proteins, leading to changes in gene expression and protein function. Additionally, this compound has been shown to inhibit certain enzymes, further modulating biochemical pathways . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained oxidative stress and alterations in cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as modulating oxidative stress pathways. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may further interact with cellular components. These metabolic processes can influence the compound’s bioavailability and activity . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity . These interactions are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic targets.
特性
IUPAC Name |
9-(difluoromethyl)phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIZQVBSLSBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305579 | |
| Record name | 9-(Difluoromethyl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-18-5 | |
| Record name | 9-(Difluoromethyl)phenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Difluoromethyl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
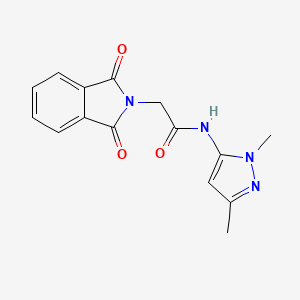

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)


